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molecular formula C10H14O3 B8296172 2-(2-Hydroxymethyl-phenoxy)-propan-1-ol

2-(2-Hydroxymethyl-phenoxy)-propan-1-ol

Cat. No. B8296172
M. Wt: 182.22 g/mol
InChI Key: YKMHAVRSCVOHRY-UHFFFAOYSA-N
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Patent
US09403835B2

Procedure details

Lithium borohydride (458 mg; 21 mmol; 3 eq.) was added to a solution of 2-(2-formyl-phenoxy)-propionic acid methyl ester (1.46 mg; 7 mmol; 1 eq.) in 1,4-dioxane (20 mL) and the resulting mixture was stirred at room temperature for 2 hours. After dilution with EA, the solution was washed with water, dried over magnesium sulfate and concentrated in vacuo to afford the title compound (960 mg, 75%) as colourless oil. 1H NMR (DMSO-d6) δ 7.37-7.32 (m, 1H), 7.21-7.14 (m, 1H), 6.67 (d, J=8.3 Hz, 1H), 6.90 (dt, J=1.0, 7.4 Hz, 1H), 4.95 (t, J=5.7 Hz, 1H), 4.86 (t, J=5.7 Hz, 1H), 4.59-4.33 (m, 3H), 3.56-3.40 (m, 2H), 1.20 (d, J=6.2 Hz, 3H).
Quantity
458 mg
Type
reactant
Reaction Step One
Quantity
1.46 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
[BH4-].[Li+].C[O:4][C:5](=O)[CH:6]([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH:15]=[O:16])[CH3:7]>O1CCOCC1>[OH:16][CH2:15][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[O:8][CH:6]([CH3:7])[CH2:5][OH:4] |f:0.1|

Inputs

Step One
Name
Quantity
458 mg
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
1.46 mg
Type
reactant
Smiles
COC(C(C)OC1=C(C=CC=C1)C=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
After dilution with EA, the solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC1=C(OC(CO)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 960 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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